molecular formula C14H15N3O2S B2772499 N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 958587-18-3

N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No.: B2772499
CAS No.: 958587-18-3
M. Wt: 289.35
InChI Key: ATWUVTKLHWWOOZ-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. The compound’s structure includes a thieno[3,4-c]pyrazole core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves the reaction of 4-methylphenylhydrazine with thieno[3,4-c]pyrazole-5-carbaldehyde under acidic conditions. The reaction is carried out in ethanol with concentrated hydrochloric acid as a catalyst, and the mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thioethers or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-oxo-2-((2E)-2-{[1-phenyl-3-(4-propoxylphenyl)-1H-pyrazol-4-yl]methylene}hydrazino)acetamide
  • N-(4-ethylphenyl)-2-oxo-2-((2E)-2-{[1-phenyl-3-(4-propoxylphenyl)-1H-pyrazol-4-yl]methylene}hydrazino)acetamide

Uniqueness

N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide stands out due to its thieno[3,4-c]pyrazole core, which imparts unique chemical and biological properties.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-9-3-5-11(6-4-9)17-14(15-10(2)18)12-7-20(19)8-13(12)16-17/h3-6H,7-8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWUVTKLHWWOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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